

Spectroscopic Characterization of Indole-2,5-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *1H-indole-2,5-dicarboxylic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize indole-2,5-dicarboxylic acid. Due to the limited availability of specific experimental data for indole-2,5-dicarboxylic acid in publicly accessible databases, this guide presents predicted spectroscopic characteristics based on data from closely related indole derivatives, primarily indole-2-carboxylic acid and other substituted indoles. Detailed experimental protocols for each major spectroscopic technique are also provided to facilitate the acquisition of precise data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for indole-2,5-dicarboxylic acid. These predictions are derived from the known spectral properties of analogous indole compounds and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of indole-2,5-dicarboxylic acid are listed below. The presence of two electron-withdrawing carboxylic acid groups is expected to significantly influence the chemical shifts of the aromatic protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
N-H	11.0 - 13.0	Broad Singlet	Chemical shift is highly dependent on solvent and concentration.
H3	~7.0 - 7.3	Singlet or Doublet	
H4	~8.0 - 8.3	Doublet	Deshielded due to the adjacent carboxylic acid group at C5.
H6	~7.8 - 8.1	Doublet of Doublets	
H7	~7.5 - 7.8	Doublet	
COOH	12.0 - 14.0	Broad Singlet	Chemical shift for carboxylic acid protons.

Note: Predicted values are based on data for similar indole derivatives and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of indole-2,5-dicarboxylic acid are outlined below.

Carbon	Predicted Chemical Shift (ppm)	Notes
C2	~135 - 140	Attached to a carboxylic acid group.
C3	~105 - 110	
C3a	~128 - 132	
C4	~122 - 126	
C5	~125 - 130	Attached to a carboxylic acid group.
C6	~120 - 124	
C7	~112 - 116	
C7a	~138 - 142	
COOH	~165 - 175	Chemical shift for carboxylic acid carbons.

Note: Predicted values are based on data for similar indole derivatives and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

The expected characteristic vibrational frequencies for indole-2,5-dicarboxylic acid are presented below.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad
N-H Stretch	3300 - 3500	Medium
C=O Stretch (Carboxylic Acid)	1680 - 1710	Strong
C=C Stretch (Aromatic)	1500 - 1600	Medium to Strong
C-N Stretch	1200 - 1350	Medium
O-H Bend	1210 - 1440	Medium

Table 4: Predicted UV-Visible Spectroscopy Data

The anticipated absorption maxima (λ_{max}) for indole-2,5-dicarboxylic acid in a suitable solvent like ethanol or methanol are provided. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region.[1][2][3]

Transition	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~220 - 240
$\pi \rightarrow \pi$	~270 - 290

Table 5: Predicted Mass Spectrometry Data

The expected mass-to-charge ratio (m/z) for the molecular ion of indole-2,5-dicarboxylic acid is shown.

Ion	Predicted m/z	Notes
$[\text{M}+\text{H}]^+$	206.0397	Calculated for $\text{C}_9\text{H}_7\text{NO}_4 + \text{H}^+$
$[\text{M}-\text{H}]^-$	204.0251	Calculated for $\text{C}_9\text{H}_7\text{NO}_4 - \text{H}^-$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Protocol:

- Sample Preparation:
 - Dissolve 5-25 mg of indole-2,5-dicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[\[4\]](#)
 - Ensure complete dissolution, using gentle vortexing or sonication if necessary.[\[5\]](#)
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Perform automated or manual shimming to optimize the magnetic field homogeneity.[\[5\]](#)
- ^1H NMR Acquisition:
 - Set the spectral width to an appropriate range (e.g., 0-15 ppm).
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set the relaxation delay (D1) to at least 2 seconds.[\[5\]](#)
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program.

- Set the spectral width to an appropriate range (e.g., 0-200 ppm).
- A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .^[5]
- Set the relaxation delay (D1) to 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).^[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of indole-2,5-dicarboxylic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.^[6] The mixture should be a fine, homogeneous powder.
 - Place the mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.^[6]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).

- Data Analysis:
 - Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of indole-2,5-dicarboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10^{-5} M.[7]
 - Use a quartz cuvette for the measurement.
- Data Acquisition:
 - Fill a clean quartz cuvette with the pure solvent to be used as a blank.
 - Record a baseline spectrum with the blank cuvette.[8]
 - Replace the blank with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[1]
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) for each absorption band.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

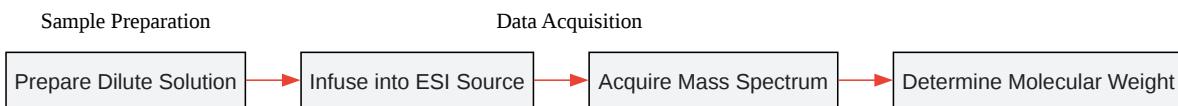
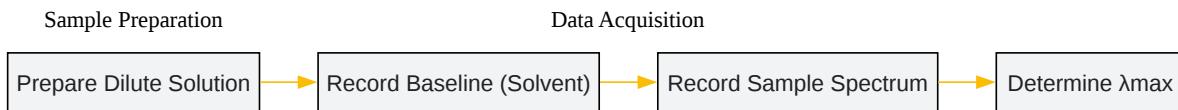
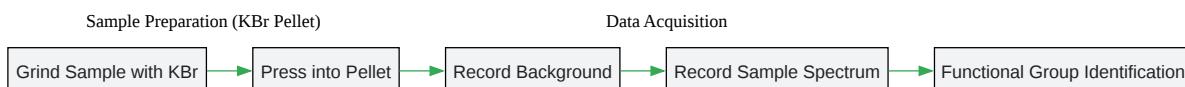
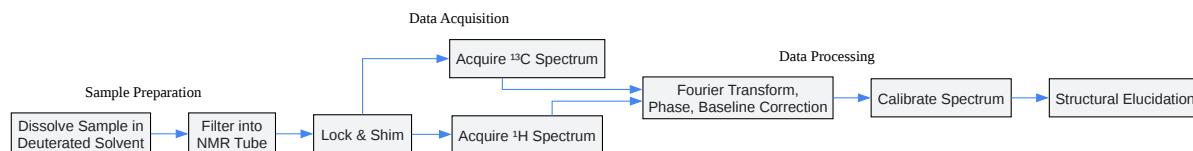
Protocol (Electrospray Ionization - ESI):

- Sample Preparation:

- Dissolve a small amount of indole-2,5-dicarboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[9]
- Further dilute this solution to a final concentration of about 10-100 µg/mL.[9]
- If necessary, filter the solution to remove any particulates.[9]
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in both positive and negative ion modes to observe $[M+H]^+$ and $[M-H]^-$ ions, respectively.
 - Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to obtain a stable and intense signal.
- Data Analysis:
 - Determine the m/z value of the molecular ion.
 - If performing tandem mass spectrometry (MS/MS), analyze the fragmentation pattern to gain further structural information.[10]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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